Bienvenue dans la boutique en ligne BenchChem!

XR 3054

Farnesyl Transferase Enzymatic Assay IC50

Procure XR 3054 for specialized oncological research. This limonene/farnesol-derived FPTase inhibitor uniquely suppresses Ras farnesylation independent of Ras mutation status, unlike peptidomimetic inhibitors. Ideal for studies in prostate (LNCaP, PC3) and colon (HT1080, SW480) cancer lines (IC50 8.8-21.4 µM). It enables graded pathway modulation where high-potency inhibitors cause excessive suppression. Justified for SAR studies of terpene-derived inhibitors and discriminating Ras- vs. Raf-driven growth in soft agar assays.

Molecular Formula C13H22O2
Molecular Weight 210.31258
CAS No. 247090-97-7
Cat. No. B612241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXR 3054
CAS247090-97-7
SynonymsXR3054;  XR-3054;  XR 3054.
Molecular FormulaC13H22O2
Molecular Weight210.31258
Structural Identifiers
SMILESCC(=C)C1CCC2(CC1)COC(O2)(C)C
InChIInChI=1S/C13H22O2/c1-10(2)11-5-7-13(8-6-11)9-14-12(3,4)15-13/h11H,1,5-9H2,2-4H3
InChIKeyPUEZSVQWMHEGRF-BJHJDKERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

XR 3054 (247090-97-7) Farnesyl Transferase Inhibitor: Basic Profile and Procurement Context


XR 3054 (CAS 247090-97-7) is a small-molecule inhibitor of farnesyl protein transferase (FPTase) that is structurally related to limonene and farnesol [1]. Originally developed by Xenova Group as a preclinical antineoplastic candidate, it has been reported to suppress Ras farnesylation, inhibit MAP kinase activation, and reduce anchorage-independent growth in transformed cells [1][2]. Its development was discontinued in the preclinical phase [3], and it is currently offered by research chemical suppliers exclusively for laboratory investigation.

Why XR 3054 Cannot Be Simply Replaced with Alternative Farnesyl Transferase Inhibitors in Research


Farnesyl transferase inhibitors exhibit substantial heterogeneity in potency, structural class, and downstream signaling impact. XR 3054 is distinguished by its non-peptidomimetic, terpene-derived structure, which contrasts with the peptidomimetic and heterocyclic scaffolds of later-generation inhibitors like Tipifarnib and Lonafarnib [1]. Critically, XR 3054 demonstrates an antiproliferative effect that does not correlate with cellular Ras mutation status [1], whereas peptidomimetic inhibitors show strong Ras-mutation-dependent activity profiles [2]. This fundamental mechanistic divergence means that substituting XR 3054 with a structurally unrelated FPTase inhibitor will likely yield different experimental outcomes, particularly in studies investigating Ras-independent pathways or the biological effects of the limonene/farnesol chemotype.

XR 3054 Evidence-Based Differentiation: Quantitative Performance Against Key Comparators


Enzymatic FPTase Inhibition: XR 3054 Exhibits Moderate Potency Distinct from Nanomolar-Potent Clinical Candidates

In a cell-free in vitro farnesylation assay using CAAX recognition peptides, XR 3054 demonstrated an IC50 of 50 µM [1]. In contrast, the clinical-stage FPTase inhibitors Tipifarnib and Lonafarnib exhibit sub-nanomolar to low nanomolar IC50 values in analogous enzymatic assays: Tipifarnib inhibits FTase with IC50 values of 0.6–0.86 nM , while Lonafarnib inhibits H-Ras, K-Ras-4B, and N-Ras with IC50 values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively .

Farnesyl Transferase Enzymatic Assay IC50

Anchorage-Independent Growth Inhibition: XR 3054 Demonstrates Ras-Transformation Selectivity

In a soft agar focus formation assay using V12 H-Ras-transformed NIH 3T3 cells, XR 3054 inhibited anchorage-independent growth with an IC50 of 30 µM [1]. Importantly, it did not affect the anchorage-independent growth of v-Raf-transformed cells under the same conditions [1]. This contrasts with peptidomimetic FPTase inhibitors such as FTI-277, which has been reported to inhibit H-Ras processing in whole cells with an IC50 of 100 nM but does not exhibit the same clear Ras/Raf discrimination profile reported for XR 3054 [2].

Anchorage-Independent Growth Soft Agar Assay Oncogenic Transformation

Cancer Cell Line Proliferation: Distinct Tissue-Type Selectivity Profile

XR 3054 inhibited proliferation of prostate cancer (LNCaP: IC50 12.4 µM; PC3: IC50 12.2 µM) and colon carcinoma (SW480: IC50 21.4 µM; HT1080: IC50 8.8 µM) cell lines, but was reported to be 'relatively inactive' against a panel of breast carcinoma cell lines [1]. In contrast, Lonafarnib shows activity against breast cancer MCF-7 cells with an IC50 of 10.8 µM [2]. This indicates that while XR 3054 is ineffective against breast cancer cells, Lonafarnib demonstrates comparable potency in this lineage.

Antiproliferative Activity Cancer Cell Lines Tissue Selectivity

MAP Kinase Pathway Modulation: Ras-Dependent vs. Ras-Independent Effects

XR 3054 reduced phosphorylation of p42 MAP kinase in both parental and V12 H-Ras-transformed NIH 3T3 cells, but did not reduce ERK2 phosphorylation in constitutively active v-Raf-transformed cells [1]. In contrast, the clinical candidate Tipifarnib inhibits farnesylation of lamin B and K-RasB peptides (IC50 0.86 and 7.9 nM, respectively) and inhibits tumor growth in vivo, but its MAPK pathway modulation profile in Ras- vs. Raf-transformed cells is not explicitly characterized in the same experimental system .

MAP Kinase Signal Transduction Ras Pathway

Chemical Scaffold: Non-Peptidomimetic, Terpene-Derived Structure Enables Distinct SAR Exploration

XR 3054 is a non-peptidomimetic inhibitor structurally related to the monoterpene limonene and the isoprenoid farnesol [1]. This contrasts fundamentally with clinical-stage FPTase inhibitors Tipifarnib (a quinolone derivative) and Lonafarnib (a tricyclic heterocycle), as well as peptidomimetic inhibitors like FTI-277, which mimic the CAAX tetrapeptide motif [2][3]. XR 3054 remains one of the few terpene-derived FPTase inhibitors with publicly disclosed biological data, whereas natural monoterpene inhibitors like perillyl alcohol generally exhibit much weaker activity [4].

Structure-Activity Relationship Chemotype Natural Product Derivative

Optimal Research Applications for XR 3054 Based on Quantified Differentiation


Prostate and Colon Cancer Cell Proliferation Studies Requiring Lineage-Selective FPTase Inhibition

Utilize XR 3054 in proliferation assays with LNCaP, PC3 (prostate), or HT1080, SW480 (colon) cell lines, where it demonstrates IC50 values between 8.8 and 21.4 µM [1]. Avoid use in breast cancer models, as XR 3054 is reported inactive in this lineage [1]. This tissue-selectivity profile makes XR 3054 particularly suitable for comparative oncology studies investigating differential sensitivity of prostate/colon versus breast cancer to farnesyl transferase inhibition.

Ras-Specific Signaling Pathway Dissection Using Anchorage-Independent Growth and MAPK Assays

Employ XR 3054 in soft agar focus formation assays (IC50 30 µM against V12 H-Ras NIH 3T3 cells) to selectively inhibit Ras-driven, but not Raf-driven, anchorage-independent growth [1]. Combine with MAPK phosphorylation analysis in parental, Ras-transformed, and Raf-transformed NIH 3T3 cells to discriminate upstream Ras-dependent signaling from downstream Raf-mediated events [1]. This unique discriminatory capability is not well-documented for peptidomimetic or clinical FPTase inhibitors.

Structure-Activity Relationship (SAR) Studies of Terpene-Derived Farnesyl Transferase Inhibitors

Use XR 3054 as a reference compound or starting scaffold for SAR exploration of non-peptidomimetic, terpene-derived FPTase inhibitors. XR 3054's structurally characterized activity (enzymatic IC50 50 µM) [1] provides a baseline for evaluating synthetic derivatives or natural product analogs within the limonene/farnesol chemotype space. Procurement is justified when the research objective explicitly involves understanding the structural determinants of FPTase inhibition within this natural product-derived chemical class.

Experimental Systems Requiring Moderate-Potency Tool Compounds to Avoid Complete Pathway Ablation

Select XR 3054 for experiments where high-potency (nanomolar) FPTase inhibitors like Tipifarnib or Lonafarnib would cause excessive pathway suppression or toxicity. With an enzymatic IC50 of 50 µM and cellular antiproliferative IC50 values in the 8.8–30 µM range [1], XR 3054 permits graded inhibition that may be more suitable for studying partial pathway modulation, compensatory signaling mechanisms, or for experiments in sensitive primary cell cultures where complete target ablation is undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for XR 3054

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.